molecular formula C10H10N4OS2 B11746812 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea

1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea

Cat. No.: B11746812
M. Wt: 266.3 g/mol
InChI Key: RNNPEQDKVQVHQA-UHFFFAOYSA-N
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Description

1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea (CAS: 592524-95-3) is a thiadiazole-based urea derivative synthesized via the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with p-tolyl isocyanate in 2-butanone . This compound serves as a key intermediate in the development of antifungal and anticancer agents. For example, it has been utilized to synthesize fluconazole-based derivatives by introducing triazole and difluorophenyl groups, enhancing antifungal activity . The mercapto (-SH) group on the thiadiazole ring enhances reactivity, enabling further functionalization through alkylation or nucleophilic substitution .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4OS2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea

InChI

InChI=1S/C10H10N4OS2/c1-6-2-4-7(5-3-6)11-8(15)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,14,16)(H2,11,12,13,15)

InChI Key

RNNPEQDKVQVHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2

Origin of Product

United States

Preparation Methods

Thiosemicarbazide-Carbon Disulfide Cyclization

Thiosemicarbazide reacts with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol (5 ) (Scheme 1,). Key steps include:

  • Reagents : Thiosemicarbazide, carbon disulfide, potassium hydroxide.

  • Conditions : Reflux in ethanol (4–6 h) under nitrogen.

  • Mechanism : Cyclization via nucleophilic attack of the thiolate on the electrophilic carbon, followed by elimination of hydrogen sulfide.

  • Yield : 70–85% after recrystallization.

Thioamide-Hydrazine Condensation

An alternative method involves thioamides (e.g., thioacetamide) reacting with hydrazine and carbon disulfide (Patent US3824246A):

  • Reagents : Thioamide (RCSNH₂), hydrazine, carbon disulfide, KOH.

  • Conditions : Sequential addition in ethanol at 30°C, followed by acidification with H₂SO₄.

  • Mechanism : Formation of an amidrazone intermediate, which cyclizes to the thiadiazole upon CS₂ addition.

  • Yield : 90–95% for 2-methyl derivatives.

Urea Functionalization with p-Tolyl Isocyanate

The urea moiety is introduced via coupling of 5-amino-1,3,4-thiadiazole-2-thiol (5 ) with p-tolyl isocyanate. Two approaches are prevalent:

Direct Coupling Using Carbodiimide Reagents

Adapted from, this method employs EDC/HOBt for amide bond formation:

  • Reagents : 5 , p-tolyl isocyanate, EDC, HOBt, acetonitrile.

  • Conditions : Stirring at RT for 24 h, followed by aqueous workup (NaHCO₃, H₂SO₄).

  • Mechanism : EDC activates the carboxylic acid (in situ generated from isocyanate hydrolysis), facilitating nucleophilic attack by the amine.

  • Yield : 65–75% after column chromatography (EtOAc/petroleum ether).

One-Pot Isocyanate Addition

As described in, the urea linkage forms via direct reaction without activators:

  • Reagents : 5 , p-tolyl isocyanate, 2-butanone.

  • Conditions : Reflux for 6–8 h with K₂CO₃ as base.

  • Mechanism : Base-mediated deprotonation of the thiol and amine, enabling nucleophilic attack on the isocyanate.

  • Yield : 80–88% after recrystallization (ethanol/water).

Comparative Analysis of Synthetic Routes

Parameter Thiosemicarbazide Route Thioamide Route EDC Coupling One-Pot Isocyanate
Starting Material CostLowModerateHighModerate
Reaction Time4–6 h8–10 h24 h6–8 h
Yield (%)70–8590–9565–7580–88
Purification ComplexityModerateLowHighModerate

Optimization Studies and Challenges

Side Reactions and Impurity Control

  • 2,5-Dimercapto-1,3,4-thiadiazole Formation : Occurs during thiadiazole synthesis if excess CS₂ is used. Mitigated by controlled CS₂ stoichiometry (1.2 eq).

  • Urea Hydrolysis : Under acidic conditions, the urea group may hydrolyze to amine. Avoid prolonged exposure to H₂SO₄ during workup.

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Ethanol improves thiadiazole cyclization yields (85%) compared to acetonitrile (70%).

  • Reflux vs. RT : Reflux accelerates isocyanate coupling (6 h vs. 24 h at RT) but risks epimerization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Thiadiazole protons: δ 8.2–8.5 (s, 1H).

    • p-Tolyl group: δ 7.1–7.3 (d, 2H, Ar-H), δ 2.3 (s, 3H, CH₃).

  • ESI-MS : [M+H]⁺ m/z calculated for C₁₀H₁₀N₅OS₂: 280.03; observed: 280.9.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

Industrial-Scale Adaptations

The thioamide route (Patent US3824246A) is preferred for large-scale synthesis due to:

  • Batch Process Feasibility : Single-vessel reactions reduce intermediate isolation.

  • Cost Efficiency : Thioacetamide ($0.5/g) vs. thiosemicarbazide ($2.0/g) .

Chemical Reactions Analysis

1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 1,3,4-thiadiazoles, including this compound, demonstrate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent effects .

Table 1: Antimicrobial Activity of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.125
Escherichia coli3.125
Candida albicans3.125

Anticancer Properties

Recent research highlights the potential of this compound as an anticancer agent. The structure–activity relationship studies indicate that modifications at the phenyl ring significantly enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-70.28
A5490.52
SK-MEL-24.27

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor for several enzymes involved in critical biological processes. For example, it shows promise as a selective inhibitor for FLT3 kinase, which is relevant in the treatment of acute myeloid leukemia (AML) .

Fungicidal Properties

The thiadiazole derivatives are also explored for their fungicidal properties against agricultural pathogens. The compound has shown efficacy against Phytophthora infestans, a notorious plant pathogen responsible for late blight in potatoes and tomatoes .

Table 3: Fungicidal Efficacy Against Plant Pathogens

PathogenEC50 (µg/mL)Reference
Phytophthora infestans3.43

Synthesis and Structural Insights

The synthesis of this compound involves the reaction of p-toluene sulfonyl isothiocyanate with suitable thiadiazole derivatives . The incorporation of the thiourea moiety enhances the biological activity by increasing hydrophilic interactions through NH and C=S bonds.

Mechanism of Action

The mechanism of action of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell survival and growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Target Reference
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea Thiadiazole + urea p-Tolyl group Antifungal, Anticancer
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea Thiadiazole + urea Phenyl group Antifungal
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Thiadiazole + acetamide Phenylacetamide Anticancer
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-triazol-3-one Thiadiazole + triazolone Vinylphenyl group Antioxidant, Material Science
Guanidine derivative (CAS: 71253-69-5) Thiadiazole + guanidine Quinoline + tert-butyl Undisclosed
  • Urea vs. Acetamide Derivatives : Replacing the urea moiety with acetamide (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) reduces hydrogen-bonding capacity, which correlates with lower anticancer activity in SKNMC and HT-29 cell lines compared to urea-based derivatives .
  • However, phenylurea derivatives showed broader antifungal activity against Candida spp. due to optimized steric interactions with fungal enzymes .

Pharmacological Activities

Physicochemical Properties

Table 3: Physicochemical Comparison

Property This compound Guanidine Derivative (CAS: 71253-69-5) N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Molecular Weight 322.4 g/mol 372.51 g/mol 291.3 g/mol
LogP ~3.98 3.98 ~2.85
Water Solubility Low (due to aromatic groups) Very low Moderate
PSA (Polar Surface Area) ~145 Ų 145.36 Ų ~120 Ų
  • Lipophilicity : The higher LogP of urea derivatives compared to acetamide analogues suggests better blood-brain barrier penetration, though this may increase metabolic instability .
  • Synthetic Flexibility : The mercapto group in the target compound allows for diverse modifications, such as conjugation with quinazolines or epoxides, enhancing scaffold utility .

Biological Activity

1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The mercapto group enhances its reactivity and potential for biological interaction.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various studies regarding their cytotoxic effects against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHeLa0.95Induces apoptosis
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureaMCF-70.28Cell cycle arrest
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureaHepG20.73Inhibition of VEGFR-2

The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance:

  • VEGFR Inhibition : Certain derivatives have shown significant binding affinity to the vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor angiogenesis .
  • Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Case Studies

  • Study on HeLa Cells : A study demonstrated that the compound exhibited an IC50 value of 0.95 µM against HeLa cells, significantly lower than that of standard chemotherapeutics like sorafenib (IC50 = 7.91 µM). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
  • Cytotoxicity against MCF-7 Cells : Another investigation focused on breast cancer cells (MCF-7), where derivatives showed an IC50 value of 0.28 µM. The mechanism involved cell cycle arrest at the G1 phase and subsequent apoptosis .

Comparative Analysis

The following table compares the biological activities of selected thiadiazole derivatives:

Derivative Target Cell Line IC50 (µM) Notable Features
This compoundHeLa0.95High potency
1-(5-benzylthio)-1,3,4-thiadiazol-2-yl)MCF-70.28Induces G1 arrest
Other ThiadiazolesVariousVaries widelyDiverse mechanisms

Q & A

Q. How can AI-driven platforms accelerate the development of derivatives with improved pharmacokinetic profiles?

  • Machine learning models (e.g., graph neural networks) trained on ADME datasets predict absorption, solubility, and toxicity. Automated synthesis robots (e.g., Chemspeed) enable rapid iteration of derivatives. Feedback loops between computational predictions and experimental validation refine model accuracy .

Methodological Notes

  • Data Contradictions : Use hierarchical clustering or principal component analysis (PCA) to reconcile divergent datasets .
  • Regulatory Compliance : Adhere to OECD guidelines for preclinical testing and avoid non-compliant synthesis protocols .

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